molecular formula C33H48O6 B14435541 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid CAS No. 79294-39-6

4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid

Cat. No.: B14435541
CAS No.: 79294-39-6
M. Wt: 540.7 g/mol
InChI Key: XINYXFQKDHUQAO-UHFFFAOYSA-N
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Description

4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It features a complex structure with a methoxy group, an octadecyloxy group, and a benzoyloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: The initial step involves the esterification of 3-methoxy-4-hydroxybenzoic acid with octadecanol to form 3-methoxy-4-(octadecyloxy)benzoic acid.

    Benzoylation: The next step is the benzoylation of the esterified product with benzoyl chloride to introduce the benzoyloxy group.

    Hydrolysis: Finally, the hydrolysis of the benzoylated product yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group.

    Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 4-{[3-Carboxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid.

    Reduction: 4-{[3-Methoxy-4-(octadecyloxy)hydroxy]benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-Methoxy-4-(decyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a shorter alkyl chain.

    4-{[3-Methoxy-4-(dodecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a medium-length alkyl chain.

    4-{[3-Methoxy-4-(hexadecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a slightly shorter alkyl chain.

Uniqueness

4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and specialty chemicals.

Properties

CAS No.

79294-39-6

Molecular Formula

C33H48O6

Molecular Weight

540.7 g/mol

IUPAC Name

4-(3-methoxy-4-octadecoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C33H48O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-38-30-24-21-28(26-31(30)37-2)33(36)39-29-22-19-27(20-23-29)32(34)35/h19-24,26H,3-18,25H2,1-2H3,(H,34,35)

InChI Key

XINYXFQKDHUQAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

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